alpha-Phosphonobenzeneacetic acid

Description

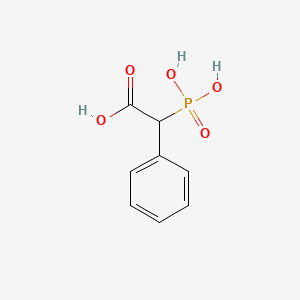

Structure

2D Structure

3D Structure

Properties

CAS No. |

38654-93-2 |

|---|---|

Molecular Formula |

C8H9O5P |

Molecular Weight |

216.13 g/mol |

IUPAC Name |

2-phenyl-2-phosphonoacetic acid |

InChI |

InChI=1S/C8H9O5P/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H2,11,12,13) |

InChI Key |

XOAOLUVHGLODKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Alpha Phosphonobenzeneacetic Acid and Its Structural Analogs

Direct Synthetic Approaches to Alpha-Phosphonobenzeneacetic Acid

Direct methods for the synthesis of α-phosphonobenzeneacetic acid focus on the formation of the crucial carbon-phosphorus (C-P) bond at the alpha position to the benzene (B151609) ring and the carboxylic acid group. These strategies often involve either the phosphonylation of a suitable precursor or the functionalization of a pre-existing benzeneacetic acid scaffold.

Phosphonylation Reactions for Formation of the Alpha-Carbon-Phosphorus Bond

The creation of the α-carbon-phosphorus bond is a key step in the synthesis of α-phosphonobenzeneacetic acid. Several phosphonylation reactions have been developed for this purpose, with the Michaelis-Arbuzov and Michaelis-Becker reactions being classical and widely used methods. mdpi.com

The Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net In the context of α-phosphonobenzeneacetic acid synthesis, this would involve a derivative of benzeneacetic acid with a leaving group at the α-position. A variation of this is the palladium-catalyzed cross-coupling reaction between benzyl (B1604629) halides and H-phosphonate diesters, which provides an efficient route to benzylphosphonate diesters. organic-chemistry.org Lewis acid mediation can also facilitate the Michaelis-Arbuzov reaction of arylmethyl halides with triethyl phosphite at room temperature. organic-chemistry.org

The Michaelis-Becker reaction utilizes a dialkyl phosphite and a base to generate a phosphonate (B1237965) anion, which then acts as a nucleophile. mdpi.com This can be applied to α-functionalized benzeneacetic acid derivatives.

More contemporary methods for C-P bond formation include the use of arynes for the synthesis of aryl-phosphonates under mild conditions, circumventing the harsher conditions often required for traditional transition-metal-catalyzed P-arylation reactions. organic-chemistry.org Additionally, copper-catalyzed additions of H-phosphonate dialkyl esters to boronic acids have proven to be a mild and efficient method for creating aryl phosphonates. organic-chemistry.org

A one-flask protocol has been developed for the direct conversion of a benzylic alcohol to the corresponding diethyl benzylphosphonate ester using zinc iodide, offering a mild and versatile alternative to harsher methods. uiowa.edu Mechanistic studies suggest this reaction may proceed through an SN1-like mechanism. uiowa.edu

The following table summarizes some direct phosphonylation approaches:

| Reaction Name | Reactants | Catalyst/Conditions | Product |

| Michaelis-Arbuzov | α-Halo-benzeneacetic acid ester + Trialkyl phosphite | Heat | α-Phosphonobenzeneacetic acid ester |

| Palladium-catalyzed cross-coupling | Benzyl halide + H-phosphonate diester | Pd(OAc)₂/Xantphos | Benzylphosphonate diester |

| Lewis acid-mediated Michaelis-Arbuzov | Arylmethyl halide + Triethyl phosphite | Lewis Acid | Arylmethyl phosphonate ester |

| Copper-catalyzed addition | Aryl boronic acid + H-phosphonate dialkyl ester | Cu₂O/1,10-phenanthroline | Aryl phosphonate |

| Zinc iodide mediated phosphonylation | Benzylic alcohol + Diethyl phosphite | Zinc iodide | Diethyl benzylphosphonate ester |

Synthetic Routes Involving Benzeneacetic Acid Precursors and their Alpha-Functionalization

An alternative strategy begins with benzeneacetic acid or its esters and introduces the phosphonate group at the α-position. This often requires the pre-functionalization of the α-carbon to facilitate the nucleophilic attack by a phosphorus-containing reagent.

One common approach involves the α-halogenation of a benzeneacetic acid derivative, followed by a nucleophilic substitution with a phosphite ester, as seen in the Michaelis-Arbuzov reaction. For instance, radical halogenation can introduce a bromine atom at the α-position, which can then undergo an Arbuzov reaction with trimethylphosphite. mdpi.com

Another method involves the in situ activation of carboxylic acids. For example, both aliphatic and aromatic carboxylic acids can be activated with Boc₂O and subsequently bisphosphorylated by P(O)-H compounds. nih.gov By adjusting the reaction conditions, certain benzoic acids can also be selectively deoxyphosphorylated to yield the corresponding benzylphosphorus compounds. nih.gov

Asymmetric and Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of α-phosphonobenzeneacetic acid derivatives is often dependent on their absolute configuration. chim.it Therefore, the development of asymmetric and stereoselective synthetic methods is of paramount importance.

Enantioselective Approaches to this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been employed to achieve this for α-phosphonobenzeneacetic acid and its analogs.

One approach utilizes chiral auxiliaries . For example, enantiopure hexahydrobenzoxazolidin-2-ones, derived from inexpensive cyclohexene (B86901) oxide and (S)-α-phenylethylamine, have been used as effective chiral auxiliaries in the asymmetric synthesis of α-amino-β-phosphonocarboxylic acids. scispace.com

Catalytic asymmetric synthesis offers an efficient way to generate chiral centers using a small amount of a chiral catalyst. scispace.com A notable example is the palladium-catalyzed enantioselective addition of arylboronic acids to α-hydrazono phosphonates, yielding α-aryl α-hydrazino phosphonates with excellent enantioselectivities (96-99% ee). us.es Chiral Brønsted acids have also been used to catalyze the enantioselective hydrophosphonylation of imines. researchgate.net Furthermore, visible light photoactivation combined with phosphoric acid catalysis has been used for the synthesis of α,α-diarylketones, which can be precursors to related phosphonic acids. nih.gov

Another powerful method is the asymmetric transfer hydrogenation of α-oxo-phosphonates, which can produce highly enantioenriched α-hydroxyphosphonates (≥98% ee). researchgate.net These can then be converted to the corresponding α-aminophosphonic acids. researchgate.net

The table below highlights some enantioselective methods:

| Method | Key Feature | Catalyst/Auxiliary | Enantioselectivity |

| Chiral Auxiliary Directed Synthesis | Use of a removable chiral group | Enantiopure hexahydrobenzoxazolidin-2-ones | Excellent diastereoselectivity |

| Catalytic Asymmetric Addition | Pd-catalyzed addition of arylboronic acids | Pyridine–hydrazone N,N-ligands and Pd(TFA)₂ | 96-99% ee us.es |

| Asymmetric Transfer Hydrogenation | Catalytic reduction of α-oxo-phosphonates | Chiral catalyst | ≥98% ee researchgate.net |

| Chiral Brønsted Acid Catalysis | Enantioselective hydrophosphonylation of imines | Chiral Brønsted acids | Good enantioselectivity |

| Visible Light Photoactivation & Phosphoric Acid Catalysis | One-pot alkyne-carbonyl metathesis/transfer hydrogenation | Chiral phosphoric acid | Up to 95% ee nih.gov |

Diastereoselective Synthesis of this compound Analogs

Diastereoselective synthesis is crucial when creating molecules with multiple stereocenters. This is often achieved by using a chiral substrate or reagent to control the formation of a new stereocenter.

A common strategy involves the addition of a nucleophile to a chiral imine or a related derivative. For instance, the addition of a chiral H-phosphonate to tert-butylsulfinyl aldimines has been shown to be a highly diastereoselective method for preparing (R)-α-aminophosphonic acids. semanticscholar.org

In another example, the treatment of an N-acylated oxazolidinone with NaHMDS to form a sodium enolate, followed by azidation with trisyl azide, proceeds with excellent diastereoselectivity. scispace.com Similarly, the addition of β-keto phosphonates to N-tosyl-α-imino esters in the presence of a chiral copper-bisoxazoline complex can yield β-phosphono-α-amino esters with high yields and good diastereoselectivities. scispace.com

Synthesis of Alpha-Heteroatom Substituted Benzeneacetic Acid Phosphonate Derivatives

The introduction of a heteroatom at the α-position of benzeneacetic acid phosphonates can significantly influence their biological properties. Synthetic methods have been developed to incorporate atoms such as nitrogen, oxygen, and sulfur at this position.

The synthesis of α-aminophosphonates is a well-established field, with the Kabachnik-Fields reaction being a cornerstone. nih.gov This one-pot, three-component reaction involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite. nih.gov The Pudovik reaction, which is the addition of a dialkyl phosphite to an imine, is another important route to α-aminophosphonates. mdpi.com The use of chiral P-H spirophosphoranes in reactions with prochiral aldimines allows for the asymmetric synthesis of (α-amino)phosphonic acid amphiphiles. nih.gov

For the synthesis of α-hydroxyphosphonates , the reversible formation from ketones and dialkyl phosphites can be a viable route. nih.gov These can then be converted to α-aminophosphonates through substitution reactions with amines. nih.gov

The synthesis of α-hydrazinophosphonates has been achieved through the palladium-catalyzed enantioselective addition of arylboronic acids to formylphosphonate-derived hydrazones. us.es

The synthesis of α-heteroatom substituted phosphinic acids has also been explored. For example, heterocyclic α-aminomethylphosphinic acids can be prepared from the reaction of hypophosphorous acid with imines. chim.it

Synthesis of Alpha-Aminophosphonobenzeneacetic Acid Analogs

The introduction of an amino group at the alpha-position of phosphonobenzeneacetic acid creates α-aminophosphonates, which are phosphorus equivalents of α-amino acids. wikipedia.org The Kabachnik-Fields reaction and routes involving 2H-azirines are prominent methods for their synthesis.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation that is a cornerstone for the synthesis of α-aminophosphonates. core.ac.uktandfonline.com This reaction typically involves an amine, a carbonyl compound (an aldehyde or ketone), and a dialkyl phosphite. wikipedia.orgresearchgate.net The reaction can be catalyzed by either acids or bases and can also be promoted by microwave irradiation, often without the need for a solvent. tandfonline.comresearchgate.net

The mechanism of the Kabachnik-Fields reaction is believed to proceed through one of two primary pathways, depending on the reactants and conditions. tandfonline.comresearchgate.net One pathway involves the initial formation of an imine from the amine and the carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite to the imine (a Pudovik reaction). tandfonline.comnih.gov The alternative pathway involves the initial reaction of the carbonyl compound with the dialkyl phosphite to form an α-hydroxyphosphonate, which is then substituted by the amine. researchgate.net In many cases, the imine pathway is favored. researchgate.net

A variety of catalysts can be employed to facilitate the Kabachnik-Fields reaction, including Lewis acids like BF₃·OEt₂ and various metal complexes. core.ac.uk For instance, a gold-bipyridine complex has been used to catalyze the reaction between anilines, benzaldehydes, and diphenyl phosphite. core.ac.uk Another example is the use of a reusable, silica-supported dodecatungstophosphoric acid catalyst at room temperature. core.ac.uk

2H-Azirine Routes

An alternative strategy for the synthesis of α-aminophosphonate derivatives involves the use of 2H-azirines. This method provides a regioselective route to these compounds. nih.gov The synthesis begins with the nucleophilic addition of an alcohol or thiol to the C=N double bond of a phosphorus-substituted 2H-azirine. nih.govresearchgate.net This addition is often diastereoselective, occurring on the less sterically hindered face of the azirine ring to form an aziridine (B145994) intermediate. nih.govresearchgate.net

Subsequent ring-opening of this aziridine intermediate leads to the formation of the α-aminophosphonate derivative. nih.govresearchgate.net For example, the reaction of a 2H-azirine with an alcohol like methanol (B129727) or ethanol (B145695) results in α-aminophosphine oxide or phosphonate acetals after the N-C3 bond of the aziridine ring is cleaved. nih.gov This process can be performed as a one-pot operation, which is advantageous for atom economy. nih.gov The resulting α-aminophosphonate can then be converted to its N-tosylated derivative by treatment with p-toluenesulfonyl chloride. nih.gov

Synthesis of Alpha-Hydroxyphosphonobenzeneacetic Acid Analogs

The synthesis of α-hydroxyphosphonates, which are key precursors to other functionalized phosphonates, is most commonly achieved through the Abramov reaction and related pathways. wikipedia.orgmdpi.com

Abramov Reaction Pathways

The Abramov reaction involves the nucleophilic addition of a trialkyl phosphite to a carbonyl compound, such as an aldehyde or ketone, to form an α-hydroxyphosphonate. wikipedia.org The mechanism entails the attack of the nucleophilic phosphorus atom on the carbonyl carbon. wikipedia.org A related and often more utilized method is the Pudovik reaction, which employs a dialkyl phosphite instead of a trialkyl phosphite and is typically base-catalyzed. mdpi.com

The scope of these reactions is broad, with various phosphorus reagents and carbonyl substrates being compatible. wikipedia.org Silylated phosphites are particularly effective, as the resulting α-siloxy phosphonates can be readily converted to α-hydroxy derivatives. wikipedia.org The reaction conditions can be mild, and in some cases, the reaction can be performed in water, which can facilitate the final hydrolysis step to the α-hydroxyphosphonate. nih.gov

The α-hydroxyphosphonates produced can be further transformed. For instance, they can be converted into α-aminophosphonates through nucleophilic substitution of the hydroxyl group with an amine. mdpi.comrsc.org

Introduction of Other Heteroatoms at the Alpha-Position

The introduction of heteroatoms other than nitrogen or oxygen at the alpha-position of phosphonobenzeneacetic acid can lead to novel analogs with potentially unique properties.

One approach involves the direct electrophilic amination of α-phosphonate zincates using O-acyl hydroxylamines, catalyzed by copper. This method allows for the direct formation of a C-N bond at the α-position. nih.gov

Another strategy involves the functionalization of α-hydroxyphosphonates. The hydroxyl group can be replaced by a halogen atom, providing a handle for further nucleophilic substitution reactions. mdpi.com Additionally, the reaction of phosphorus-substituted 2H-azirines with sulfur nucleophiles, such as p-substituted benzenethiols, provides a route to α-thio-substituted aminophosphonates. nih.gov

The synthesis of α,α-halofluorinated β-iminophosphonates, followed by reduction, can lead to aziridines substituted with a fluorine atom at the α-position. mdpi.com These fluorinated aziridines can then undergo ring-opening reactions to yield α-fluoro-α-aminophosphonates. mdpi.com

Derivatization of the Carboxylic Acid and Phenyl Moieties in this compound

Further structural diversity can be achieved by modifying the carboxylic acid and phenyl groups of α-phosphonobenzeneacetic acid.

The carboxylic acid group of α-phosphonobenzeneacetic acid can be readily converted into esters and amides, which can alter the compound's physicochemical properties.

Esterification is a common transformation that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.comyoutube.com This is a type of condensation reaction where a molecule of water is eliminated. youtube.com Various methods for esterification have been developed, including the use of orthoesters as alkylating agents, which can be highly selective for either mono- or di-esterification depending on the reaction temperature. nih.gov Derivatization with reagents like diphenyl diazomethane (B1218177) has also been used for the analysis of related carboxylic acids. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This is often facilitated by a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. mdpi.com

The phenyl ring of α-phosphonobenzeneacetic acid provides a scaffold for further functionalization, allowing for the introduction of various substituents that can modulate the compound's properties. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro, halogen, or alkyl groups onto the aromatic ring. The specific conditions for these reactions would depend on the desired substituent and the existing groups on the ring.

Mechanistic Investigations and Chemical Transformations of Alpha Phosphonobenzeneacetic Acid

Reactivity Profiles of the Phosphonic Acid Group in Alpha-Phosphonobenzeneacetic Acid

The phosphonic acid moiety, -PO(OH)₂, is a dominant functional group that largely dictates the intermolecular interactions and certain reaction pathways of the molecule.

Chelation and Coordination Chemistry with Metal Ions for Supramolecular Architectures

The phosphonic acid group of α-phosphonobenzeneacetic acid is an excellent ligand for a wide variety of metal ions. The ability of phosphonates to bind to metals is a cornerstone of their use in creating complex, ordered structures known as metal-organic frameworks (MOFs) or coordination polymers. nih.govnih.gov These materials are constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers), such as α-phosphonobenzeneacetic acid.

The phosphonate (B1237965) group can coordinate to metal centers in several ways, including monodentate, bidentate, and tridentate chelation, as well as by bridging multiple metal centers. This versatility allows for the formation of diverse supramolecular architectures, ranging from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. rsc.orgacs.org The presence of the carboxylic acid group on the same molecule can also participate in coordination, leading to more complex and robust structures. The specific architecture formed depends on factors such as the identity of the metal ion, the reaction conditions (e.g., pH, temperature, solvent), and the presence of other coordinating ligands. rsc.orggla.ac.uk For instance, the interaction of phenylphosphonic acid with transition metals like copper, zinc, manganese, and cadmium under hydrothermal conditions has been shown to produce 2D and 3D supramolecular structures. rsc.org These structures are often stabilized by further non-covalent interactions, such as hydrogen bonding and π–π stacking. rsc.org The resulting MOFs can exhibit permanent porosity, making them useful for applications in gas storage, separation, and catalysis. nih.govacs.org

Table 1: Coordination Modes of Phosphonate Groups with Metal Ions

| Coordination Mode | Description | Structural Implication |

| Monodentate | One oxygen atom of the phosphonate group binds to a single metal center. | Often leads to terminal ligands or simple chain structures. |

| Bidentate Chelating | Two oxygen atoms from the same phosphonate group bind to a single metal center. | Forms a stable chelate ring, enhancing complex stability. |

| Bidentate Bridging | Two oxygen atoms from the same phosphonate group bind to two different metal centers. | Can lead to the formation of dimeric or polymeric structures. |

| Tridentate | All three oxygen atoms of the phosphonate group coordinate to one or more metal centers. | Allows for the formation of highly connected and stable 3D frameworks. |

Protonation States and acidic Behavior of the Alpha-Phosphonate Moiety

The phosphonic acid group is a diprotic acid, meaning it can donate two protons. The acidity of these protons is described by their pKa values. For phosphonic acids where the organic substituent is an aromatic group, the first pKa is typically in the range of 1.1 to 2.3, while the second pKa ranges from 5.3 to 7.2. nih.govresearchgate.net These values are significantly influenced by the electronic nature of the substituent on the phosphorus atom. The presence of the electron-withdrawing phenyl group and the adjacent carboxylic acid group in α-phosphonobenzeneacetic acid is expected to increase the acidity of the phosphonate protons.

In general, phosphonic acids are more acidic than their corresponding carboxylic acid analogs. nih.govnih.gov For instance, the first pKa of a phosphonic acid can be 1.9 to 2.9 units lower than that of a comparable carboxylic acid. nih.govresearchgate.net This increased acidity is due to the greater electronegativity of the phosphonyl group and the resonance stabilization of the resulting phosphonate anion. The different protonation states of α-phosphonobenzeneacetic acid (from fully protonated to the dianion of the phosphonate group and the carboxylate anion) will exist in equilibrium in solution, with their relative populations dependent on the pH of the medium. This acidic behavior is crucial for its role in catalysis and its interaction with biological systems. nih.gov

Table 2: Comparison of Acidity for Related Functional Groups

| Compound Type | Functional Group | Typical pKa Range | Reference |

| Phenylphosphonic Acid | -PO(OH)₂ | pKa₁: 1.1–2.3, pKa₂: 5.3–7.2 | nih.govresearchgate.net |

| Benzoic Acid | -COOH | ~4.2 | researchgate.netembibe.com |

| Ethanol (B145695) | -OH | ~16 | libretexts.org |

Hydrolysis and Dealkylation Pathways of Alpha-Phosphonate Esters

While the parent compound is a phosphonic acid, its ester derivatives, dialkyl α-phosphonobenzeneacetates, are important synthetic intermediates. The cleavage of these ester groups to regenerate the phosphonic acid is a key transformation. This can be achieved through hydrolysis or dealkylation.

Hydrolysis of phosphonate esters can be catalyzed by either acid or base. nih.gov Acid-catalyzed hydrolysis, often carried out with strong mineral acids like HCl or HBr at elevated temperatures, proceeds through protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom. nih.govlibretexts.org Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. The rate of hydrolysis is influenced by steric and electronic factors of both the ester group and the α-substituents. nih.gov

Dealkylation offers a milder alternative to harsh acidic or basic hydrolysis. mdpi.com A widely used method involves the use of silyl (B83357) halides, particularly trimethylsilyl (B98337) iodide (TMSI) or trimethylsilyl bromide (TMSBr). mdpi.comrsc.orgrsc.org The reaction proceeds by the silylation of the phosphoryl oxygen, followed by nucleophilic attack of the halide ion on the alkyl group of the ester, cleaving the C-O bond. mdpi.comrsc.org Subsequent treatment with a protic solvent like water or methanol (B129727) then hydrolyzes the resulting silyl ester to afford the phosphonic acid. rsc.org This method is often preferred due to its high yields and compatibility with a wide range of other functional groups that might be sensitive to strong acids or bases. rsc.orggoogle.com

Transformations at the Alpha-Carbon Center of this compound

The carbon atom situated between the phenyl ring, the carboxylic acid, and the phosphonate group is activated for various chemical transformations.

Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Olefination via Horner-Wadsworth-Emmons Reaction, Radical Coupling)

The hydrogen atom on the alpha-carbon of α-phosphonobenzeneacetic acid esters is acidic due to the electron-withdrawing effects of the adjacent phosphonate and carboxylate groups. This allows for its deprotonation by a suitable base to form a stabilized carbanion. wikipedia.orgacs.org

Alkylation: This carbanion is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. libretexts.orgresearchgate.net This alkylation reaction results in the formation of a new carbon-carbon bond at the alpha-position, providing a straightforward method to introduce alkyl substituents. The choice of base is critical, with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) often used to ensure complete and irreversible formation of the enolate. libretexts.org

Olefination via Horner-Wadsworth-Emmons (HWE) Reaction: The stabilized phosphonate carbanion is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the synthesis of alkenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In this reaction, the carbanion adds to an aldehyde or ketone to form a β-hydroxyphosphonate intermediate (an oxaphosphetane). wikipedia.orgnih.gov This intermediate then undergoes elimination to yield an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed. alfa-chemistry.comorganic-chemistry.org A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)- or trans-alkene. wikipedia.orgalfa-chemistry.com This selectivity is a result of the thermodynamic stability of the intermediates leading to the trans product. nih.govacs.org

Radical Coupling: While less common than ionic pathways, radical-mediated reactions at the alpha-carbon are also conceivable. Generation of a radical at this position, for instance through reaction with a radical initiator, could potentially lead to coupling reactions with other radical species or addition to unsaturated systems. However, detailed studies on radical coupling specifically involving α-phosphonobenzeneacetic acid are not as prevalent in the literature as the more predictable ionic reactions.

Stereochemical Aspects of Alpha-Carbon Reactivity

When the alpha-carbon is substituted with four different groups, it becomes a chiral center. Consequently, reactions that create or modify this center can have important stereochemical outcomes.

The synthesis of enantiomerically enriched α-phosphonocarboxylic acids and their derivatives is an active area of research. researchgate.netscispace.comnih.gov Asymmetric versions of the reactions described above have been developed. For example, asymmetric alkylation can be achieved by using a chiral auxiliary attached to the molecule or by employing a chiral base. scispace.com

In the context of the HWE reaction, while the reaction itself is stereoselective in forming the (E)-alkene, the stereochemistry of the alpha-carbon of the phosphonate can also influence the reaction. alfa-chemistry.comorganic-chemistry.org If the alpha-carbon is chiral, the diastereoselectivity of the addition to the carbonyl compound can be controlled. Computational studies on related systems have shown that the transition state leading to the trans-olefin is energetically favored over the one leading to the cis-olefin. nih.govacs.org Furthermore, modifications to the HWE reaction, such as the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and specific base/solvent combinations, can reverse the stereoselectivity to favor the (Z)-alkene. nrochemistry.com The development of catalytic asymmetric methods for reactions involving phosphonates, such as hydrophosphonylation and phospha-Mannich reactions, continues to be a major focus, providing access to optically active phosphonates with high enantiomeric excess. unl.ptmdpi.com

Chemical Reactivity of the Carboxylic Acid and Phenyl Group

The chemical character of this compound is dictated by the interplay of its three distinct functional moieties: the phosphonic acid group, the carboxylic acid group, and the phenyl ring. This section focuses on the chemical transformations involving the carboxylic acid and the phenyl group, exploring their reactivity and the mechanistic pathways that govern their reactions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a cornerstone of organic chemistry, known for its acidic proton and the electrophilic nature of its carbonyl carbon. Its reactivity in this compound is characteristic of other carboxylic acids, primarily involving nucleophilic acyl substitution. libretexts.orgyoutube.com

Esterification: One of the most fundamental reactions of carboxylic acids is esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst to form an ester and water. iajpr.commasterorganicchemistry.com This equilibrium-controlled process, known as Fischer esterification, can be driven toward the product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.comyoutube.com The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comyoutube.com

Table 1: Representative Esterification Reactions of α-Phosphonobenzeneacetic Acid

| Reactant (Alcohol) | Catalyst | Product | Reference Reaction Type |

| Methanol | H₂SO₄ | Methyl α-phosphonobenzeneacetate | Fischer Esterification masterorganicchemistry.com |

| Ethanol | HCl | Ethyl α-phosphonobenzeneacetate | Fischer Esterification masterorganicchemistry.com |

| Propanol | p-Toluenesulfonic acid | Propyl α-phosphonobenzeneacetate | Fischer Esterification masterorganicchemistry.com |

Amidation: The carboxylic acid group can also be converted to an amide by reaction with an amine. This transformation is crucial in the synthesis of peptides and other biologically relevant molecules. Because amines are basic, direct reaction with a carboxylic acid typically results in an acid-base reaction, forming a stable salt. Therefore, the carboxylic acid must first be "activated" to facilitate amide bond formation. This is often achieved using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The DCC activates the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

Table 2: Amidation Reactions of α-Phosphonobenzeneacetic Acid

| Reactant (Amine) | Coupling Reagent | Product | Reference Reaction Type |

| Methylamine | DCC | N-Methyl-α-phosphonobenzeneacetamide | DCC Coupling youtube.com |

| Aniline | DCC | N-Phenyl-α-phosphonobenzeneacetamide | DCC Coupling youtube.com |

| Diethylamine | DCC | N,N-Diethyl-α-phosphonobenzeneacetamide | DCC Coupling youtube.com |

Other notable reactions of the carboxylic acid group include its deprotonation by a base to form a carboxylate salt and its reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.commsu.edu

Reactivity of the Phenyl Group

The phenyl group of this compound undergoes electrophilic aromatic substitution (SEAr), a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore the ring's aromaticity. masterorganicchemistry.comuci.edu

The substituent already present on the benzene ring significantly influences both the rate of the reaction and the position of the incoming electrophile. The –CH(P(O)(OH)₂)COOH group contains two electron-withdrawing functionalities, the phosphonic acid and the carboxylic acid. These groups deactivate the phenyl ring towards electrophilic attack by inductively pulling electron density away from the ring, making it less nucleophilic. wikipedia.org

Furthermore, electron-withdrawing groups are typically meta-directors. This means they direct incoming electrophiles to the carbon atoms at the meta position (C-3 and C-5) relative to the substituent. This is because the carbocation intermediates formed by ortho and para attack are significantly destabilized by the adjacent positive charge on the electron-withdrawing group.

Nitration: Aromatic nitration involves the introduction of a nitro group (–NO₂) onto the phenyl ring. This is typically achieved by using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgmasterorganicchemistry.com For this compound, this reaction is expected to yield the meta-nitro derivative.

Halogenation: The direct substitution of a halogen (e.g., Cl, Br) onto the aromatic ring is another common SEAr reaction. This reaction is typically catalyzed by a Lewis acid, such as an iron trihalide (e.g., FeCl₃, FeBr₃), which polarizes the halogen molecule to create a stronger electrophile. wikipedia.orguci.edu The halogenation of this compound would result in the formation of the meta-halo-substituted product.

Sulfonation: Aromatic sulfonation introduces a sulfonic acid group (–SO₃H) to the phenyl ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.org The electrophile in this reversible reaction is sulfur trioxide (SO₃). As with other electrophilic substitutions on this molecule, the product will be the meta-substituted sulfonic acid.

Table 3: Electrophilic Aromatic Substitution Reactions on α-Phosphonobenzeneacetic Acid

| Reaction Type | Reagents | Expected Major Product | Directing Effect |

| Nitration | HNO₃, H₂SO₄ | α-(3-Nitrophenyl)phosphonoacetic acid | meta wikipedia.orgmasterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | α-(3-Bromophenyl)phosphonoacetic acid | meta wikipedia.org |

| Chlorination | Cl₂, FeCl₃ | α-(3-Chlorophenyl)phosphonoacetic acid | meta wikipedia.orguci.edu |

| Sulfonation | Fuming H₂SO₄ | α-(3-Sulfophenyl)phosphonoacetic acid | meta wikipedia.org |

Advanced Analytical and Spectroscopic Characterization of Alpha Phosphonobenzeneacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-31 and Proton Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of alpha-phosphonobenzeneacetic acid, with both ³¹P and ¹H NMR providing critical information.

Phosphorus-31 NMR: ³¹P NMR is highly specific for observing the phosphorus nucleus. chemicalbook.com Since ³¹P has a natural abundance of 100% and a spin of ½, it is a convenient nucleus for NMR studies. chemicalbook.com For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, corresponding to the one phosphorus atom in the phosphonic acid group. The chemical shift of this peak is influenced by the electronic environment. In organophosphonates, these shifts can be observed over a wide range. hmdb.caorganicchemistrydata.org For instance, the chemical shift for phosphonates can range from approximately 7 to 20 ppm. hmdb.ca The specific shift for this compound would be sensitive to the solvent and pH. In related compounds like diethyl phenylphosphonate, the ³¹P chemical shift is observed around 18.74 ppm. rsc.org

Proton (¹H) NMR: The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons, the methine proton, and the acidic protons of the carboxylic and phosphonic acid groups.

Based on analogous structures like phenylacetic acid, the aromatic protons of the benzene (B151609) ring would likely appear as a multiplet in the region of 7.2-7.4 ppm. rsc.org The methine proton (the CH group alpha to both the phenyl and phosphonic acid groups) would be expected to show a signal that is split by the adjacent phosphorus atom, resulting in a doublet. The acidic protons of the -COOH and -P(O)(OH)₂ groups are typically broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton, for example, can appear in a broad range from 9-13 ppm. rsc.org

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Methine (CH) | ~3.5 - 4.5 | Doublet (due to P-H coupling) |

| Carboxylic Acid (COOH) | 9 - 13 | Broad Singlet |

Note: These are predicted values based on related structures and general NMR principles. Actual values may vary based on experimental conditions.

Mass Spectrometry (MS) Techniques for Accurate Mass Measurement and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HR-MS) would provide an accurate mass measurement, confirming its elemental composition.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner. The fragmentation pattern can be predicted by considering the different functional groups present.

Key fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (a loss of 44 Da) is a common fragmentation for carboxylic acids. libretexts.org

Loss of the Phosphonic Acid Group: Fragmentation involving the phosphonic acid moiety is also expected. This can occur through the loss of H₃PO₃ (82 Da) or related fragments. nih.gov

Cleavage of the Benzene Ring: The stable aromatic ring can also undergo fragmentation, though this often requires higher energy.

Alpha-Cleavage: Cleavage of the bond between the methine carbon and the phenyl ring or the phosphonic acid group can occur. miamioh.edu

In the mass spectrum of the related phenylacetic acid, a prominent peak is observed at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is formed after the loss of the carboxyl group. massbank.eu A similar fragment would be anticipated for this compound. The molecular ion peak [M]⁺ would be observed, and its intensity would depend on the ionization method used.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Expected m/z |

|---|---|---|

| [C₈H₉O₅P]⁺ | Molecular Ion | 216 |

| [C₈H₈O₃P]⁺ | Loss of H₂O | 198 |

| [C₇H₈O₃P]⁺ | Loss of COOH | 171 |

Note: The molecular weight of this compound is 216.12 g/mol . The m/z values are for the most abundant isotopes.

High-Performance Liquid Chromatography (HPLC) and Related Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its separation from impurities or in complex mixtures. Reversed-phase HPLC is a common mode used for the analysis of polar organic acids.

A typical HPLC method for this compound would involve:

Column: A C18 or C8 stationary phase is generally suitable for retaining the compound.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is used. The pH of the aqueous component is critical for controlling the retention time of the acidic analyte. Acidifying the mobile phase (e.g., with phosphoric acid) suppresses the ionization of the carboxylic and phosphonic acid groups, leading to better peak shape and retention. researchgate.netnih.gov

Detection: UV detection is appropriate due to the presence of the phenyl ring, which absorbs UV light. The detection wavelength would typically be set around 254 nm or at the absorption maximum of the compound.

For the analysis of related phosphonic acids, LC-MS/MS methods have also been developed, offering high sensitivity and selectivity. phenomenex.com

Illustrative HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for a specific sample and instrument.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Metal Complexes

This technique would reveal:

The geometry around the phosphorus atom.

The orientation of the phenyl, carboxylic acid, and phosphonic acid groups relative to each other.

The nature of intermolecular interactions, such as hydrogen bonding, which are expected to be extensive due to the presence of the acidic functional groups.

Furthermore, X-ray crystallography is invaluable for characterizing metal complexes of this compound. The phosphonic acid and carboxylic acid groups are excellent ligands for metal ions, and this technique could elucidate the coordination geometry of the metal center and the mode of binding of the ligand. While specific crystallographic data for this compound is not widely published, the principles of the technique are well-established for similar molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the following characteristic vibrational bands would be expected:

O-H Stretching: Broad bands in the IR spectrum in the region of 2500-3300 cm⁻¹ are characteristic of the hydrogen-bonded O-H groups of the carboxylic and phosphonic acids.

C=O Stretching: A strong absorption band around 1700-1725 cm⁻¹ in the IR spectrum corresponds to the carbonyl group of the carboxylic acid.

P=O Stretching: The phosphonic acid group will exhibit a strong P=O stretching vibration, typically in the range of 1150-1300 cm⁻¹.

P-O-H and P-O-C Vibrations: These will give rise to bands in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). For instance, P-OH deformations are often seen around 900-1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The phenyl group will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

In the IR spectrum of the related phenylphosphonic acid, characteristic absorptions for the P-C and PO₃ groups are observed. rsc.org Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic/Phosphonic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Phosphonic Acid | P=O Stretch | 1150 - 1300 |

Note: These are general ranges and the exact positions of the bands can be influenced by the physical state of the sample and intermolecular interactions.

Theoretical and Computational Chemistry Studies of Alpha Phosphonobenzeneacetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure, Molecular Electrostatic Potential Mapping)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For a molecule like alpha-phosphonobenzeneacetic acid, DFT calculations would provide insights into its geometry, electronic properties, and potential for intermolecular interactions.

Electronic Structure and Reactivity Descriptors:

DFT calculations would be employed to determine key electronic properties. A study on various organophosphates demonstrated the use of DFT to calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. biorxiv.orgresearchgate.netbiorxiv.org For this compound, a similar approach would likely reveal a significant HOMO-LUMO gap, suggesting a relatively stable molecule. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be localized on the electron-rich phenyl ring and the oxygen atoms of the acid groups, while the LUMO would be centered on the phosphorus atom and the carbonyl carbon.

Molecular Electrostatic Potential (MEP) Mapping:

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface and predicting sites for electrostatic interactions. niscpr.res.innih.gov For this compound, an MEP map would likely show negative potential (electron-rich regions, typically colored red) around the oxygen atoms of both the phosphonic and carboxylic acid groups, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Conversely, positive potential (electron-deficient regions, colored blue) would be expected around the acidic protons, highlighting them as the primary sites for deprotonation.

A hypothetical MEP map for this compound would resemble those of related benzoic acid derivatives and organophosphates, providing a visual guide to its reactive behavior. biorxiv.orgniscpr.res.in

Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and based on typical ranges observed for similar organic molecules. Actual values would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The presence of rotatable single bonds in this compound (C-C and C-P bonds) allows for multiple conformations. Understanding the preferred conformations and the dynamics of their interconversion is crucial for predicting its biological activity and physical properties.

Conformational Analysis:

A conformational analysis of this compound would likely be performed using computational methods to identify low-energy conformers. Studies on acetic acid and its derivatives have shown that both syn and anti conformations of the carboxylic acid group can exist, with their relative stability influenced by the solvent. nih.govnih.gov Similarly, the orientation of the phosphonic acid group relative to the phenyl ring and the carboxylic acid group would be a key factor. Quantum mechanical calculations would be used to determine the relative energies of these conformers. It is plausible that intramolecular hydrogen bonding between the phosphonic acid and carboxylic acid groups could stabilize certain conformations.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations in a solvent like water would reveal how the molecule interacts with its environment and how its conformation fluctuates. nih.gov Such simulations are essential for understanding the behavior of molecules in solution and in biological systems. acs.org The development of force fields for organophosphorus compounds is an active area of research, which is critical for accurate MD simulations. nih.gov

Illustrative Conformational Data for a Substituted Acetic Acid

| Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| 0° (syn) | 0.0 | 1.4 |

| 180° (anti) | 6.2 | 0.0 |

Note: This table is based on data for acetic acid and illustrates the type of information obtained from conformational analysis. The actual values for this compound would differ. nih.gov

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of molecules.

NMR Spectroscopy:

Predicting NMR spectra is a valuable tool in structural elucidation. aps.orguncw.edugithub.ioyoutube.com For this compound, DFT calculations could be used to predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. The predicted spectra would be compared with experimental data to confirm the molecular structure. The ³¹P NMR chemical shift would be particularly informative for characterizing the chemical environment of the phosphorus atom. acs.orgmdpi.com

Infrared (IR) Spectroscopy:

Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks in an IR spectrum. For this compound, these calculations would help in assigning the characteristic stretching frequencies of the O-H, C=O, P=O, and P-O-H bonds.

Hypothetical Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Characteristic Vibrational Frequencies (cm⁻¹) |

| ³¹P | ~20 | P=O stretch: ~1250 |

| ¹³C (C=O) | ~175 | C=O stretch: ~1710 |

| ¹H (COOH) | ~12 | O-H stretch (COOH): ~3000 (broad) |

| ¹H (POH) | ~10 | O-H stretch (POH): ~2600 (broad) |

Note: These are hypothetical values based on typical ranges for the respective functional groups. Precise predictions would require specific calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in investigating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies.

For the synthesis of this compound, a common route might involve the Michaelis-Arbuzov reaction. youtube.com Computational studies on this and similar phosphonate (B1237965) synthesis reactions have provided detailed insights into the reaction pathways. nih.govrsc.org For instance, a theoretical study on the formation of phosphonate esters investigated multiple proposed mechanisms to identify the most favorable pathway. nih.gov

A computational study of the synthesis of this compound would likely involve:

Locating Transition States: Identifying the geometry of the transition state for the key bond-forming steps.

Calculating Activation Barriers: Determining the energy required to reach the transition state, which dictates the reaction rate.

Investigating Stereoselectivity: If chiral centers are involved, computational methods can explain and predict the observed stereochemical outcome. rsc.org

Studies on the hydrolysis of phosphonates have also been aided by computational methods, revealing the role of pentacoordinate intermediates and the influence of solvent effects on the reaction barriers. uky.edumdpi.com

Illustrative Reaction Pathway Data for a Phosphonate Synthesis

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) |

| Nucleophilic Attack | 0.0 | +15.2 | -5.8 |

| Alkyl Migration | -5.8 | +8.5 | -25.1 |

Note: This table presents hypothetical energy values for a generic two-step reaction to illustrate the type of data generated from mechanistic studies.

Q & A

Q. What are the optimal synthetic routes for α-phosphonobenzeneacetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

- The synthesis typically involves Arbuzov or Michaelis-Becker reactions, where phosphite derivatives react with halogenated acetic acid precursors. Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (60–120°C), and catalyst choice (e.g., Lewis acids like ZnCl₂) critically impact yield and purity. For example, using anhydrous conditions minimizes hydrolysis side reactions . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is essential to isolate the product. Comparative studies recommend monitoring intermediates via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for phosphite:haloacetate) to suppress byproducts .

Q. Which analytical techniques are most effective for quantifying α-phosphonobenzeneacetic acid in complex matrices?

Methodological Answer:

- High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 210–220 nm) is standard for purity analysis. For trace quantification in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a C18 column (2.6 µm, 100 Å) with negative electrospray ionization (ESI-) provides high sensitivity (LOQ ≈ 0.1 ng/mL). Isotope dilution with deuterated internal standards (e.g., d₄-α-phosphonobenzeneacetic acid) corrects for matrix effects . Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) enhances detectability in fluorescence-based assays .

Q. How should researchers design experiments to study the acid-base behavior of α-phosphonobenzeneacetic acid?

Methodological Answer:

- Titration studies in aqueous and non-aqueous solvents (e.g., DMSO) using automated potentiometric titrators can determine pKa values. Buffer systems (e.g., phosphate buffers, pH 2–12) should be selected to avoid overlapping with the compound’s dissociation range. Complementary NMR titration (³¹P and ¹H) at varying pH levels reveals protonation-dependent chemical shifts, particularly for the phosphonate group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing α-phosphonobenzeneacetic acid derivatives?

Methodological Answer:

- Contradictions in NMR (e.g., split phosphonate peaks) may arise from dynamic proton exchange or stereochemical heterogeneity. Variable-temperature NMR (VT-NMR) between 25°C and −40°C can suppress exchange broadening. For mass spectrometry, high-resolution instruments (HRMS, <5 ppm error) differentiate isobaric interferences. X-ray crystallography is definitive for resolving stereochemical ambiguities; co-crystallization with chiral resolving agents (e.g., L-proline) improves crystal quality .

Q. What strategies mitigate matrix effects in LC-MS quantification of α-phosphonobenzeneacetic acid in biological samples?

Methodological Answer:

- Matrix effects arise from co-eluting biomolecules (e.g., phospholipids). Strategies include:

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WCX) selectively retains acidic compounds.

- Chromatography : Gradient elution with 0.1% formic acid in water/acetonitrile reduces ion suppression.

- Internal standards : Use of structural analogs (e.g., ¹³C-labeled or d₄-surrogates) compensates for signal variability . Validation via post-column infusion experiments identifies critical retention time windows affected by matrix interference .

Q. How can contradictory results in catalytic studies involving α-phosphonobenzeneacetic acid be reconciled?

Methodological Answer:

- Discrepancies in catalytic activity (e.g., enzyme inhibition vs. activation) may stem from assay conditions (pH, ionic strength) or enzyme isoforms. Controlled replication with standardized protocols (e.g., fixed substrate concentrations, pre-incubation times) is critical. Meta-analysis frameworks like PRISMA can systematically evaluate literature contradictions, while molecular docking simulations (e.g., AutoDock Vina) model binding interactions to test hypotheses .

Data Contradiction and Validation

Q. How should researchers validate synthetic yields reported in literature for α-phosphonobenzeneacetic acid?

Methodological Answer:

- Independent replication under identical conditions (solvent, catalyst, temperature) is essential. Cross-lab validation using blinded samples reduces bias. Statistical tools (e.g., Grubbs’ test) identify outliers in reported yields. Reporting raw data (e.g., NMR integrals, HPLC chromatograms) in supplementary materials enhances transparency .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on α-phosphonobenzeneacetic acid’s biochemical interactions?

Methodological Answer:

- The PICO framework (Population: target enzyme; Intervention: compound concentration; Comparison: control inhibitors; Outcome: IC₅₀) structures in vitro assays. For mechanistic studies, FINER criteria (Feasible, Novel, Ethical, Relevant) ensure hypotheses address gaps (e.g., "Does α-phosphonobenzeneacetic acid inhibit metalloproteases via phosphonate-metal chelation?") .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies of α-phosphonobenzeneacetic acid?

Methodological Answer:

- Follow institutional animal care protocols (IACUC) for dosing and endpoints. For human cell lines, obtain ethics approval for biosafety (e.g., handling phosphorylated metabolites). Data reporting must adhere to ARRIVE guidelines for preclinical studies, including full disclosure of solvents and excipients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.